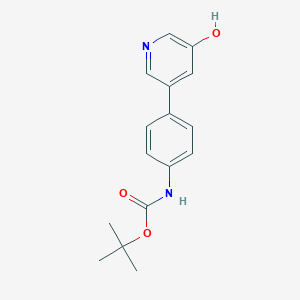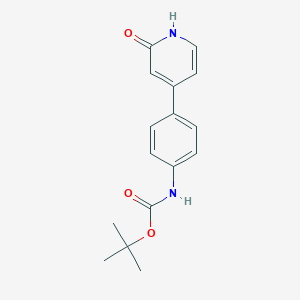
4-(4-Boc-aminophenyl)-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Boc-aminophenyl)-2-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Boc-aminophenyl)-2-hydroxypyridine typically involves the following steps:
Formation of the Boc-protected aniline: The starting material, 4-aminophenylboronic acid, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 4-(Boc-amino)phenylboronic acid.
Suzuki-Miyaura Coupling: The Boc-protected aniline is then coupled with 2-bromopyridine using a palladium catalyst under Suzuki-Miyaura coupling conditions to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.
Major Products:
Oxidation: Formation of pyridine ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(4-Boc-aminophenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of probes for biological imaging and sensing applications.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Boc-aminophenyl)-2-hydroxypyridine largely depends on its functional groups:
Hydroxyl Group: Can participate in hydrogen bonding and act as a nucleophile in various reactions.
Boc-protected Amino Group: Provides a protected form of the amine, which can be deprotected to reveal the reactive amine group for further chemical transformations.
Comparison with Similar Compounds
4-(Boc-amino)phenylboronic acid: Shares the Boc-protected amino group but lacks the pyridine ring.
2-Hydroxypyridine: Contains the hydroxyl group on the pyridine ring but lacks the Boc-protected amino group.
Uniqueness: 4-(4-Boc-aminophenyl)-2-hydroxypyridine is unique due to the combination of the Boc-protected amino group and the hydroxyl-substituted pyridine ring, which provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-11(5-7-13)12-8-9-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJPCJVULDFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
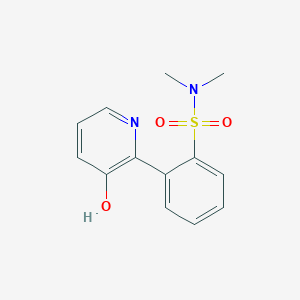

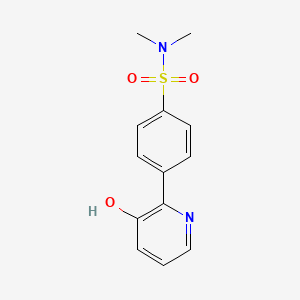
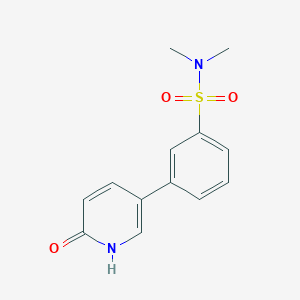
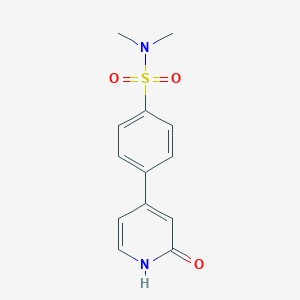
![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
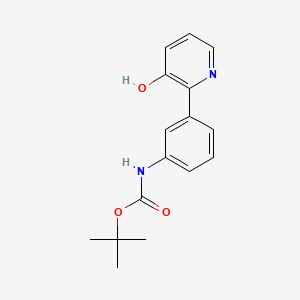
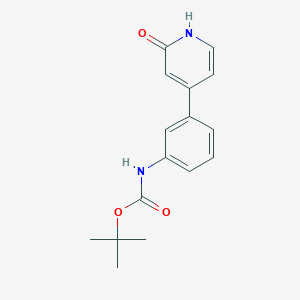
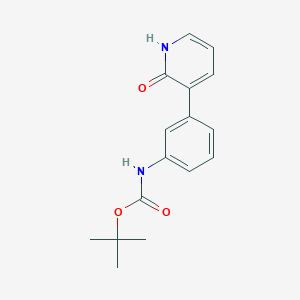
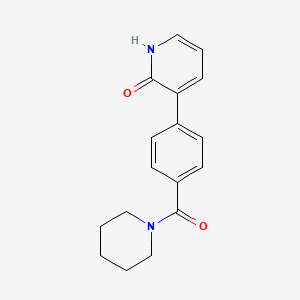
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368994.png)
